1,2-Difluoro-4-methyl-3-nitrobenzene
Overview
Description
1,2-Difluoro-4-methyl-3-nitrobenzene (DFMNB) is a synthetic compound that belongs to the family of nitroaromatic compounds. It is also known as 2,4-Difluoro-5-nitrotoluene1. DFMNB has been widely used in different fields of research and industry due to its unique physical and chemical properties1.
Synthesis Analysis
DFMNB can be synthesized through several methods. The most common method is the nitration of 3-methyl-4-fluoronitrobenzene using concentrated nitric acid and sulfuric acid1. The product is then purified through recrystallization using a solvent such as ethanol or acetone1.Molecular Structure Analysis
The molecular formula of DFMNB is C7H5F2NO21. The structure of DFMNB can be analyzed through several techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry1.
Chemical Reactions Analysis
Several analytical methods can be used to detect and quantify DFMNB in different matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is one of the most common methods used1. Other methods include liquid chromatography (LC) coupled with different detectors such as UV, fluorescence, and electrochemical detectors1.Physical And Chemical Properties Analysis
DFMNB is a solid crystalline compound with a molecular weight of 199.12 g/mol1. It has a density of 1.41 g/cm³ and a melting point of 54°C1. DFMNB is soluble in organic solvents such as chloroform, benzene, and dichloromethane, but insoluble in water1. It has a characteristic yellow color with a faint odor1.
Scientific Research Applications
Electron Attachment and Negative Ion Mass Spectrometry Studies : Nitrobenzene derivatives, including 1,2-Difluoro-4-methyl-3-nitrobenzene, have been investigated using electron transmission spectroscopy, dissociative electron attachment spectroscopy, and negative ion mass spectrometry. These studies provide insights into the energies of electron attachment and the behavior of molecular negative ions formed near thermal electron energy, which is crucial for understanding the electronic properties of these compounds (Asfandiarov et al., 2007).
Chemical Reactions and Crystal Structure Analysis : Research on derivatives of 1,2-Difluoro-4-methyl-3-nitrobenzene, such as 4,5-difluoro-1,2-dinitrobenzene, has explored their chemical reactions with amines, leading to the displacement of fluorine atoms in preference to nitro groups. These reactions are significant for the synthesis of various compounds, and the resultant products have been characterized by X-ray single crystal structure determinations (Plater & Harrison, 2023).
Photophysics and Photochemistry Insights : The complex photophysics and photochemistry of nitrobenzene, a close relative of 1,2-Difluoro-4-methyl-3-nitrobenzene, have been detailed. This includes understanding the decay paths after UV absorption and the presence of accessible conical intersections and intersystem crossing regions, which are critical for applications in photochemical processes (Giussani & Worth, 2017).
Spectroscopy and Magnetic Properties Studies : Complexes involving Schiff base dye ligands related to nitrobenzene derivatives have been studied for their spectroscopic, thermal analysis, and magnetic properties. These studies provide valuable information for the development of materials with specific electronic and magnetic characteristics (Ahmadi & Amani, 2012).
Environmental Applications : Research on the reduction of nitrobenzene in synthetic wastewater using zerovalent iron highlights potential environmental applications, such as in the treatment of industrial wastewater streams contaminated with nitrobenzene or its derivatives (Mantha et al., 2001).
Safety And Hazards
DFMNB has been shown to exhibit toxic effects on different organisms such as bacteria, algae, and fungi1. It has also been shown to have mutagenic and carcinogenic effects on mammalian cells1. Therefore, it is important to handle DFMNB with caution and follow safety protocols when conducting scientific experiments1.
Future Directions
The future directions of DFMNB research are not explicitly mentioned in the retrieved papers. However, given its unique properties and potential applications, it is likely that further research will focus on optimizing its synthesis, exploring its potential uses, and mitigating its environmental and health impacts.
Please note that this information is based on the available resources and may not cover all aspects of 1,2-Difluoro-4-methyl-3-nitrobenzene. For more detailed information, please refer to the original papers and resources1.
properties
IUPAC Name |
1,2-difluoro-4-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFANTEIXQHMGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-4-methyl-3-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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